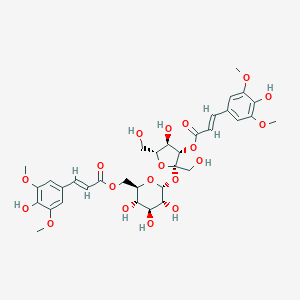![molecular formula C19H12FN3O2S B236706 N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the activation of B-cells and the production of antibodies.
Mécanisme D'action
N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of BTK, a protein kinase that plays a crucial role in the activation of B-cells and the production of antibodies. By inhibiting BTK, the compound can reduce the production of antibodies and suppress the immune response, making it a potential treatment option for autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide can effectively inhibit the activity of BTK and reduce the production of antibodies in vitro and in vivo. The compound has also been shown to have anti-tumor activity in various cancer cell lines and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is its potent inhibitory activity against BTK, making it a promising candidate for the treatment of various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the evaluation of the compound's efficacy and safety in clinical trials for the treatment of various diseases. Additionally, further studies are needed to investigate the compound's potential applications in other fields such as agriculture and material science.
In conclusion, N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. The compound's potent inhibitory activity against BTK makes it a promising candidate for the treatment of various diseases, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 4-cyano-2-fluorobenzoic acid with 4-aminophenol to form an intermediate product. This intermediate product is then reacted with thiophene-2-carboxylic acid chloride to obtain the final product. The overall yield of this synthesis method is around 20-30%.
Applications De Recherche Scientifique
N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propriétés
Nom du produit |
N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C19H12FN3O2S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-[4-[(4-cyano-2-fluorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12FN3O2S/c20-16-10-12(11-21)3-8-15(16)18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-26-17/h1-10H,(H,22,24)(H,23,25) |
Clé InChI |
AYISMRMFKKEZMB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)
